methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO3. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is of interest in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the amino and carboxylate groups.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The process would also include purification steps to separate the desired diastereomers from any unwanted isomers.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride can be used to study enzyme-substrate interactions or as a probe to investigate biological pathways.
Medicine: This compound may have potential applications in drug discovery and development. Its structural features could be exploited to design new therapeutic agents with specific biological activities.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate (without hydrochloride)
Other spirocyclic compounds with similar functional groups
Uniqueness: Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This combination can lead to distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2408957-40-2 |
---|---|
Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.